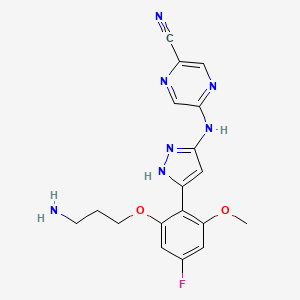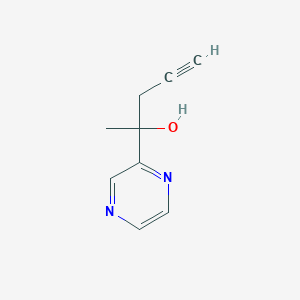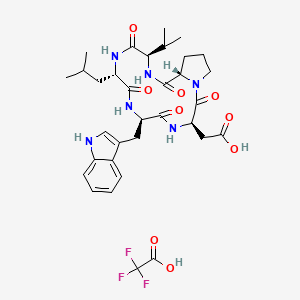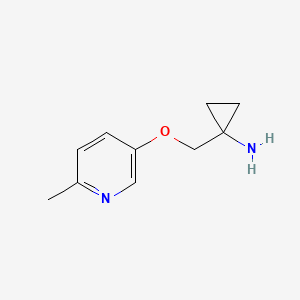
Chk1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chk1-IN-5 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine kinase that plays a crucial role in the DNA damage response and cell cycle regulation. By inhibiting Chk1, this compound disrupts the normal cell cycle progression and DNA repair processes, making it a valuable tool in cancer research and therapy .
Méthodes De Préparation
The synthesis of Chk1-IN-5 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a suitable amine or other functional group under specific reaction conditions .
This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Chk1-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chk1-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of Chk1 in the DNA damage response and to develop new therapeutic strategies for cancer treatment. It has been shown to enhance the effectiveness of DNA-damaging agents and to sensitize cancer cells to chemotherapy .
In biology, this compound is used to investigate the mechanisms of cell cycle regulation and DNA repair. It is also used in studies of neurodegenerative diseases, such as Alzheimer’s disease, where Chk1 inhibition has been shown to ameliorate disease pathogenesis and cognitive dysfunction .
In the pharmaceutical industry, this compound is used as a lead compound for the development of new Chk1 inhibitors with improved potency and selectivity. It is also used in drug screening assays to identify potential therapeutic candidates .
Mécanisme D'action
Chk1-IN-5 exerts its effects by inhibiting the activity of Chk1, a key regulator of the DNA damage response and cell cycle checkpoints. Chk1 is activated in response to DNA damage and phosphorylates various substrates involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting Chk1, this compound prevents the activation of these pathways, leading to cell cycle arrest and increased sensitivity to DNA-damaging agents .
Comparaison Avec Des Composés Similaires
Chk1-IN-5 is one of several Chk1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include prexasertib, GDC-0575, and SAR-020106. These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Prexasertib: A potent Chk1 inhibitor that has shown clinical activity in combination with other chemotherapeutic agents.
GDC-0575: Another Chk1 inhibitor that has been studied for its potential to enhance the effectiveness of DNA-damaging agents in cancer therapy.
SAR-020106: A highly selective Chk1 inhibitor that has demonstrated in vivo activity in preclinical cancer models
This compound is unique in its specific chemical structure and its ability to selectively inhibit Chk1 with minimal off-target effects, making it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C18H18FN7O2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
5-[[5-[2-(3-aminopropoxy)-4-fluoro-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H18FN7O2/c1-27-14-5-11(19)6-15(28-4-2-3-20)18(14)13-7-16(26-25-13)24-17-10-22-12(8-21)9-23-17/h5-7,9-10H,2-4,20H2,1H3,(H2,23,24,25,26) |
Clé InChI |
CAAWSPMLCMFRMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)F)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)




![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)

![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

